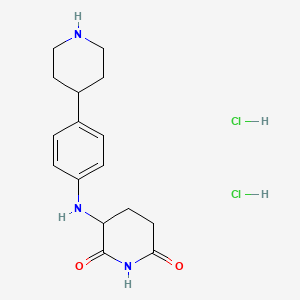
3-((3-Bromophenyl)amino)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Bromophenyl)amino)piperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a piperidine-2,6-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromophenyl)amino)piperidine-2,6-dione typically involves the reaction of 3-bromoaniline with piperidine-2,6-dione under specific conditions. One common method includes:
Starting Materials: 3-bromoaniline and piperidine-2,6-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Bromophenyl)amino)piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-((3-Bromophenyl)amino)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Industrial Applications: The compound is also investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mécanisme D'action
The mechanism of action of 3-((3-Bromophenyl)amino)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine-2,6-dione structure allows the compound to fit into specific binding sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((3-Aminophenyl)amino)piperidine-2,6-dione: Similar structure but with an amino group instead of a bromine atom.
3-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but with the bromine atom in a different position.
3-(3-Bromophenyl)piperidine-2,6-dione: Lacks the amino group, making it less versatile in reactions.
Uniqueness
3-((3-Bromophenyl)amino)piperidine-2,6-dione is unique due to the presence of both the bromophenyl and amino groups, which provide a combination of reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
3-(3-bromoanilino)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16/h1-3,6,9,13H,4-5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXSDKSKVXJSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[[(R)-tert-butylsulfinyl]amino]-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroindene-2,4'-piperidine]-5-carboxylic acid](/img/structure/B8237358.png)




![tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B8237394.png)





